2-Acetoxy-5-methoxybenzoyl chloride
Description
2-Acetoxy-5-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring an acetoxy group (-OAc) at the 2-position and a methoxy group (-OMe) at the 5-position on the aromatic ring, with a reactive acyl chloride (-COCl) functional group. This compound is typically synthesized via the reaction of 2-acetoxy-5-methoxybenzoic acid with thionyl chloride (SOCl₂) or other chlorinating agents. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it acts as an acylating agent to introduce the benzoyl moiety into target molecules .
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2-carbonochloridoyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-9-4-3-7(14-2)5-8(9)10(11)13/h3-5H,1-2H3 |
InChI Key |
BJZRKJLACTVWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
The reactivity and applications of 2-acetoxy-5-methoxybenzoyl chloride can be contextualized by comparing it to structurally related compounds:
Reactivity and Stability
- 2-Acetoxy-5-methoxybenzoyl chloride : The electron-withdrawing acetoxy group deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electrophilicity of the acyl chloride group. This makes it highly reactive toward nucleophiles (e.g., amines, alcohols). It is moisture-sensitive, requiring anhydrous storage .
- 5-Acetyl-2-methoxybenzaldehyde : The aldehyde group is less reactive than acyl chloride, participating in condensations (e.g., Aldol reactions) rather than acylations. The acetyl and methoxy groups stabilize the molecule, reducing hydrolysis risks compared to benzoyl chlorides .
Research Findings and Data Limitations
While direct experimental data on 2-Acetoxy-5-methoxybenzoyl chloride is scarce in the provided sources, comparisons with structural analogs highlight critical trends:
- Electron-Donating vs.
- Hydrolysis Sensitivity : Benzoyl chlorides hydrolyze rapidly to carboxylic acids in moisture, whereas aldehydes like 5-Acetyl-2-methoxybenzaldehyde are more stable but prone to oxidation .
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